Cas no 1249634-22-7 (2-amino-4-methoxy-2-methylbutanenitrile)

2-Amino-4-methoxy-2-methylbutanenitrile is a nitrile derivative with a branched alkyl chain and methoxy functional group, offering versatility in organic synthesis. Its structure, featuring both amino and nitrile moieties, makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the methoxy group enhances solubility and reactivity in certain synthetic pathways, while the tertiary carbon center provides steric influence for selective transformations. This compound is particularly useful in the preparation of chiral building blocks and heterocyclic compounds. Its stability under standard conditions ensures ease of handling and storage, making it a practical choice for research and industrial applications requiring precise functionalization.
2-amino-4-methoxy-2-methylbutanenitrile structure
1249634-22-7 structure
Product Name:2-amino-4-methoxy-2-methylbutanenitrile
CAS No:1249634-22-7
MF:C6H12N2O
MW:128.172281265259
MDL:MFCD16127694
CID:4581289
PubChem ID:61871759
Update Time:2025-05-23

2-amino-4-methoxy-2-methylbutanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-methoxy-2-methylbutanenitrile
    • Butanenitrile, 2-amino-4-methoxy-2-methyl-
    • MDL: MFCD16127694
    • Inchi: 1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3
    • InChI Key: OQDBJGPHRFFQAV-UHFFFAOYSA-N
    • SMILES: C(#N)C(N)(C)CCOC

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Additional information on 2-amino-4-methoxy-2-methylbutanenitrile

Comprehensive Overview of 2-Amino-4-methoxy-2-methylbutanenitrile (CAS No. 1249634-22-7)

2-Amino-4-methoxy-2-methylbutanenitrile (CAS No. 1249634-22-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This nitrile derivative, featuring an amino group and a methoxy substituent, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C6H12N2O, and precise stereochemistry make it valuable for designing bioactive molecules, particularly in drug discovery targeting neurological and metabolic disorders.

Recent studies highlight the role of 2-amino-4-methoxy-2-methylbutanenitrile in developing chiral auxiliaries and asymmetric catalysts, aligning with the growing demand for enantioselective synthesis. Researchers are exploring its potential in green chemistry applications, leveraging its moderate polarity and solubility in organic solvents like ethanol and DMSO. The compound’s stability under mild conditions also makes it suitable for high-throughput screening platforms, a trending topic in AI-driven drug development.

From an industrial perspective, CAS 1249634-22-7 is often discussed alongside nitrile-based pharmaceuticals and crop protection agents. Its methoxy group enhances bioavailability, a key focus in modern precision agriculture formulations. Analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify its purity, addressing frequent user queries about quality control in specialty chemicals.

Environmental and regulatory aspects of 2-methyl-4-methoxy-2-aminobutanenitrile (a common synonym) are frequently searched in relation to REACH compliance and sustainable manufacturing. The compound’s low ecotoxicity profile positions it favorably compared to traditional nitriles, resonating with the circular economy movement. Patent analyses reveal its use in biodegradable polymer research, another hot topic in material science forums.

For laboratory handling, 2-amino-4-methoxy-2-methylbutanenitrile requires standard precautions for nitrile compounds, though it lacks extreme hazards. Its melting point (∼85°C) and storage conditions (ambient, desiccated) are often queried by procurement specialists. The compound’s compatibility with Grignard reagents and reductive amination protocols makes it a frequent subject in organic synthesis tutorials.

Emerging applications include its use in fluorescent probes for cellular imaging, capitalizing on the amino group’s derivatization potential. This aligns with the surge in bioimaging-related searches across scientific databases. Computational chemists also model its molecular docking properties, reflecting interdisciplinary interest in structure-activity relationships (SAR).

Market analysts note steady growth in demand for CAS 1249634-22-7, driven by pharmaceutical outsourcing trends. Suppliers increasingly emphasize GMP-grade availability and custom synthesis options, responding to user searches for scalable solutions. Technical bulletins often compare its reactivity to similar β-amino nitriles, a niche yet expanding segment in fine chemicals.

In academic settings, 2-amino-4-methoxy-2-methylbutanenitrile serves as a case study for retrosynthetic analysis courses, with its balanced complexity ideal for teaching protective group strategies. The compound’s 1H-NMR splitting patterns (particularly the methoxy singlet at ∼3.3 ppm) are frequently cited in spectroscopy training materials.

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